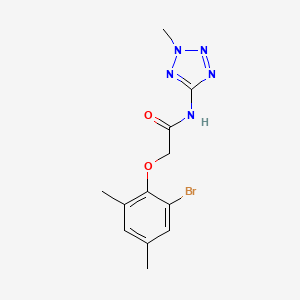
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea, also known as DMFU, is a chemical compound that has been widely studied for its potential applications in scientific research. DMFU belongs to the class of thiourea compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea exerts its biological activities through the inhibition of various enzymes and signaling pathways. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been found to inhibit the replication of viruses by targeting viral proteases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been found to reduce the production of inflammatory mediators by inhibiting the activity of COX-2. In addition, N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to inhibit the replication of viruses by targeting viral proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and high purity. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to exhibit diverse biological activities, making it a valuable tool for studying various biological processes. However, N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. One potential direction is to further investigate the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. This may involve the identification of specific enzymes and signaling pathways that are targeted by N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. Another potential direction is to explore the potential application of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea in vivo.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 2-furylacetaldehyde followed by the addition of thiourea. The synthesis of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-3-7-13(11(10)2)16-14(18)15-9-12-6-4-8-17-12/h3-8H,9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZZFMHHFVACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)

![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)


![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)
![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
